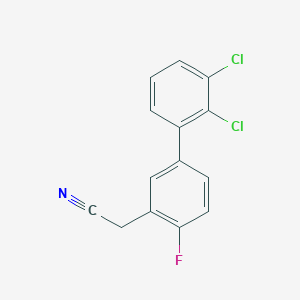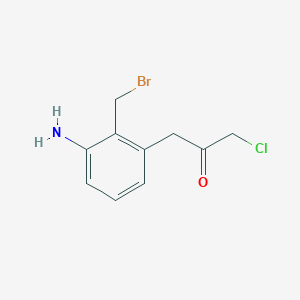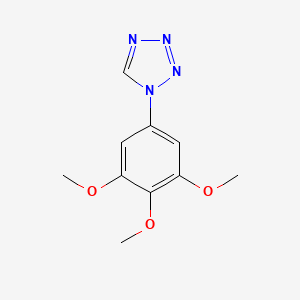
1,3-Dibromo-2,5-diiodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dibromo-2,5-diiodobenzene: is a halogenated aromatic compound with the molecular formula C6H2Br2I2 It is a derivative of benzene where two bromine atoms and two iodine atoms are substituted at the 1,3 and 2,5 positions, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3-Dibromo-2,5-diiodobenzene can be synthesized through a multi-step process starting from 1,3-dibromobenzene. The synthesis involves nitration, reduction, iodination, and diazotization-iodination steps . The reaction conditions typically involve the use of concentrated sulfuric acid, nitric acid, and iodine under controlled temperatures to ensure the desired substitutions occur efficiently.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to handle the hazardous reagents and maintain consistent reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Dibromo-2,5-diiodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: It can participate in Ullmann coupling reactions on metal surfaces like Cu(111) to form covalent nanostructures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as phenylboronic acid in the presence of CuI and DABCO are commonly used.
Coupling Reactions: These reactions often require metal catalysts and are conducted under ultra-high vacuum conditions.
Major Products: The major products formed from these reactions include various substituted benzene derivatives and complex organic structures used in material science and organic electronics .
Aplicaciones Científicas De Investigación
1,3-Dibromo-2,5-diiodobenzene has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 1,3-dibromo-2,5-diiodobenzene exerts its effects involves the formation of reactive intermediates during its chemical reactions. These intermediates can interact with various molecular targets, leading to the formation of new covalent bonds and complex structures. The pathways involved often include radical formation and metal-catalyzed coupling reactions .
Comparación Con Compuestos Similares
- 1,4-Dibromo-2,5-diiodobenzene
- 1,3-Diiodobenzene
- 1,5-Dibromo-2,4-diiodobenzene
Comparison: 1,3-Dibromo-2,5-diiodobenzene is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. Compared to 1,4-dibromo-2,5-diiodobenzene, it has different electronic properties and steric effects, making it suitable for different applications in organic synthesis and material science .
Propiedades
Fórmula molecular |
C6H2Br2I2 |
|---|---|
Peso molecular |
487.70 g/mol |
Nombre IUPAC |
1,3-dibromo-2,5-diiodobenzene |
InChI |
InChI=1S/C6H2Br2I2/c7-4-1-3(9)2-5(8)6(4)10/h1-2H |
Clave InChI |
JDYWFXFRZPWNQU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1Br)I)Br)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-Tert-butyl 1-ethyl 8-oxo-3-azabicyclo[3.2.1]octane-1,3-dicarboxylate](/img/structure/B14065933.png)





![7-Chloro-4-ethynyl-1,4-dihydro-1-[(4-methylphenyl)sulfonyl]-2H-3,1-benzoxazin-2-one](/img/structure/B14065981.png)



